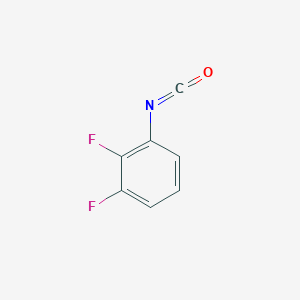

1,2-Difluoro-3-isocyanatobenzene

描述

Contextual Significance within Contemporary Organic and Fluorine Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical research. Fluorine's high electronegativity can dramatically alter a molecule's physical and chemical properties, including acidity, lipophilicity, and metabolic stability. The presence of a 1,2-difluoro pattern on the benzene (B151609) ring of this isocyanate is particularly noteworthy. This vicinal difluorination creates a strong dipole moment and significantly influences the electron distribution of the aromatic ring, thereby modulating the reactivity of the isocyanate group. This makes the compound a subject of interest for synthesizing novel bioactive compounds and functional materials where fine-tuning of electronic properties is crucial. The use of fluorinated building blocks is a key strategy in the development of pharmaceuticals, including antibacterials and anti-inflammatory drugs. jmu.edujmu.edu

Overview of Aryl Isocyanates in Advanced Chemical Synthesis

Aryl isocyanates are a well-established class of intermediates in organic synthesis, prized for the reactivity of the isocyanate (–N=C=O) functional group. bldpharm.com The central carbon atom of this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. semanticscholar.orgpoliuretanos.net This reactivity is fundamental to some of the most widely used reactions in chemical synthesis:

Reaction with Alcohols: Aryl isocyanates react with alcohols to form carbamates, more commonly known as urethanes. When a diisocyanate is reacted with a diol or polyol, this linkage forms the basis of polyurethane polymers, a versatile class of materials used in foams, coatings, and adhesives. bldpharm.compoliuretanos.netpaint.org

Reaction with Amines: The reaction with primary or secondary amines is typically rapid and results in the formation of substituted ureas. poliuretanos.netorganic-chemistry.org This reaction is a cornerstone for the synthesis of a vast array of compounds, including many with biological activity.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. bldpharm.com

This reliable and versatile reactivity makes aryl isocyanates indispensable tools for constructing C-N bonds and for polymerization processes. Current time information in Bangalore, IN.nih.gov Modern synthetic methods continue to expand their utility, for example, through palladium-catalyzed cross-coupling reactions to generate complex urea (B33335) derivatives. organic-chemistry.org

Unique Aspects Conferred by Vicinal Difluorination on Aromatic Isocyanates

The placement of two fluorine atoms adjacent to each other on the aromatic ring of an isocyanate imparts specific properties that distinguish it from non-fluorinated or mono-fluorinated analogues. The primary effects of this vicinal difluorination include:

Electronic Modulation: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect. Two adjacent fluorine atoms significantly lower the electron density of the aromatic ring. This can increase the electrophilicity of the isocyanate's carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to non-fluorinated aryl isocyanates. semanticscholar.org

Conformational Control: The presence of vicinal difluorides is known to influence the preferred conformation of adjacent chemical bonds. In flexible chains, this can bias molecular geometry, a strategy that has been used to create analogues of bioactive molecules with improved properties. paint.org In a rigid system like 1,2-Difluoro-3-isocyanatobenzene, the fluorine atoms can influence intermolecular interactions, such as hydrogen bonding and π-stacking, in any derivative products.

Metabolic Stability: In medicinal chemistry, the substitution of hydrogen with fluorine at sites susceptible to metabolic oxidation is a common strategy to increase a drug's half-life. C-F bonds are exceptionally strong and resistant to cleavage.

The combination of these effects makes this compound a potentially valuable tool for creating molecules with enhanced reactivity, specific geometric conformations, and improved stability in biological systems.

Chemical and Physical Data

The following tables summarize known and predicted properties of this compound.

Table 1: General Properties of this compound Data sourced from various chemical suppliers and databases. bldpharm.comamericanelements.comuni.lu

| Property | Value |

| CAS Number | 1174233-36-3 |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.10 g/mol |

| Appearance | Liquid |

| SMILES | C1=CC(=C(C(=C1)F)F)N=C=O |

| InChI Key | GSYUYIOROOKTAN-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical and Spectrometric Data Data predicted by computational methods. uni.lu

| Predicted Property | Adduct | Value |

| XlogP | - | 2.9 |

| Collision Cross Section (Ų) | [M+H]⁺ | 123.0 |

| [M+Na]⁺ | 133.4 | |

| [M-H]⁻ | 126.3 | |

| [M]⁺ | 121.7 |

Structure

3D Structure

属性

IUPAC Name |

1,2-difluoro-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYUYIOROOKTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174233-36-3 | |

| Record name | 1,2-difluoro-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Design for 1,2 Difluoro 3 Isocyanatobenzene

Precursor Synthesis and Halogenated Aromatic Functionalization

The primary precursor for 1,2-difluoro-3-isocyanatobenzene is 2,3-difluoroaniline (B47769). The synthesis of this intermediate can be approached through various routes, primarily involving the derivatization of difluorobenzene isomers or the functionalization of other halogenated aromatic compounds.

Derivatization from Difluorobenzene Isomers

The direct functionalization of 1,2-difluorobenzene (B135520) is a common starting point. However, the presence of two deactivating fluorine atoms makes electrophilic substitution challenging. jmu.edu Nitration of 1,2-difluorobenzene, followed by reduction of the nitro group, is a potential pathway, although it can lead to a mixture of isomers, necessitating purification.

Another approach involves the use of 1,3-difluorobenzene (B1663923). While seemingly counterintuitive, processes have been developed for preparing 1,3-difluorobenzene through the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzenes. google.com This intermediate can then be further functionalized.

Amination Strategies for 2,3-Difluoroaniline Precursors

The introduction of an amino group to form 2,3-difluoroaniline is a critical step. One method involves the amination of 1,2,3-trifluorobenzene. However, this approach can suffer from low yields and the high cost and limited availability of the starting material. google.com

A more common and industrially viable method is the reduction of 2,3-difluoronitrobenzene. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron powder. google.comchemicalbook.com

Another innovative route starts from 2,3-dichloronitrobenzene. This process involves a sequence of reactions: fluorination to yield 3-chloro-2-fluoronitrobenzene, followed by reduction to 3-chloro-2-fluoroaniline. A subsequent Schiemann reaction can then be used to obtain 2,3-difluorochlorobenzene, which is finally converted to 2,3-difluoroaniline via an amination reaction. google.com This multi-step synthesis utilizes inexpensive starting materials to achieve a high yield of the desired product. google.com

A specific example of synthesizing 2,3-difluoroaniline involves the hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) in the presence of a palladium catalyst. chemicalbook.com This reaction proceeds at 50°C under a hydrogen atmosphere and results in a high yield of 2,3-difluoroaniline after the removal of the catalyst. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C, H₂, Triethylamine, Methanol, 50°C | 2,3-Difluoroaniline | 93% chemicalbook.com |

| 2,3-Dichloronitrobenzene | 1. Fluorination 2. Reduction 3. Schiemann reaction 4. Amination | 2,3-Difluoroaniline | High google.com |

| 2,3-Difluorochlorobenzene | 29% Ammoniacal liquor, Red copper oxide, 175-180°C | 2,3-Difluoroaniline | ~90% google.com |

Halogen Exchange and Directed Aromatic Metalation Routes

Halogen exchange reactions, such as the Swarts reaction, provide a means to introduce fluorine atoms into an aromatic ring. organicmystery.com This can be particularly useful when starting with chlorinated or brominated precursors. For instance, 2,4,5-trichloronitrobenzene (B44141) can undergo selective fluorination to replace two chlorine atoms with fluorine, forming 2,4-difluoro-5-chloronitrobenzene. google.com While this specific product is not a direct precursor to this compound, the principle of selective halogen exchange is a valuable tool in the synthesis of fluorinated aromatics.

Directed aromatic metalation is another powerful technique for regioselective functionalization. researchgate.net By using a directing group, a metalating agent such as an organolithium compound can selectively deprotonate a specific position on the aromatic ring, allowing for the introduction of a desired functional group. The fluorine atom itself can act as a directing group in some instances. researchgate.net

Formation of the Isocyanate Moiety

Once 2,3-difluoroaniline is obtained, the final step is the conversion of the primary amine to an isocyanate group. This transformation is crucial for the synthesis of this compound.

Phosgenation and Triphosgenation of Corresponding Amines

The most direct method for converting a primary amine to an isocyanate is through phosgenation, which involves reacting the amine with phosgene (B1210022) (COCl₂). This reaction is highly efficient but requires handling the extremely toxic phosgene gas.

A safer alternative to phosgene is triphosgene (B27547), a solid compound that decomposes into three equivalents of phosgene upon heating. The reaction of 2,3-difluoroaniline with triphosgene in an inert solvent would yield this compound.

Curtius Rearrangement and Related Isocyanate-Generating Reactions

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, undergoes a rearrangement with the loss of nitrogen gas to form the isocyanate. wikipedia.org

To apply this to the synthesis of this compound, the corresponding carboxylic acid, 2,3-difluorobenzoic acid, would be the starting material. The acid is first converted to an acyl azide, typically by reaction with sodium azide or diphenylphosphoryl azide (DPPA). nih.gov Subsequent thermal or photochemical rearrangement of the acyl azide leads to the formation of this compound. wikipedia.org A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups and the retention of stereochemistry if a chiral center is present. nih.gov

Recent research has indicated that the thermal decomposition in the Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This mechanistic understanding has further solidified its reliability in organic synthesis. The isocyanate product can be isolated or used in situ for subsequent reactions. nih.govorganic-chemistry.org

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Phosgenation | 2,3-Difluoroaniline | Phosgene (COCl₂) | - | This compound |

| Triphosgenation | 2,3-Difluoroaniline | Triphosgene | - | This compound |

| Curtius Rearrangement | 2,3-Difluorobenzoic acid | Sodium azide or DPPA | 2,3-Difluorobenzoyl azide | This compound wikipedia.orgnih.gov |

Non-Phosgene Methodologies and Sustainable Synthesis Approaches

The traditional use of phosgene in isocyanate production is increasingly being replaced by safer and more sustainable alternatives due to its extreme toxicity. google.com Several non-phosgene methodologies can be adapted for the synthesis of this compound, focusing on greener reaction pathways.

One of the most prominent non-phosgene routes is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction proceeds through an isocyanate intermediate, which can be isolated under appropriate conditions. nih.govmasterorganicchemistry.comorganic-chemistry.org The key precursor for the synthesis of this compound via this method would be 2,3-difluorobenzoic acid. The acid is first converted to its corresponding acyl azide, which then undergoes rearrangement to the desired isocyanate. The Curtius rearrangement is known for its high yields and tolerance of various functional groups, making it a viable and cleaner alternative to phosgenation. nih.gov

Another important non-phosgene method is the Hofmann rearrangement , where a primary amide is converted to a primary amine with one less carbon atom, via an isocyanate intermediate. chem-station.comwikipedia.org For the synthesis of this compound, this would involve the Hofmann rearrangement of 2,3-difluorobenzamide. While the isocyanate is often hydrolyzed in situ to the corresponding amine under aqueous basic conditions, the reaction can be modified to isolate the isocyanate. wikipedia.org

Reductive carbonylation of the corresponding nitro compound, 1,2-difluoro-3-nitrobenzene, presents a direct and atom-economical approach. ionike.comacs.org This method typically employs carbon monoxide as the carbonyl source in the presence of a transition metal catalyst, such as palladium. ionike.comwikipedia.org The reaction can be optimized to favor the formation of the isocyanate over the corresponding carbamate (B1207046) or urea (B33335) derivatives.

Finally, the use of diorganocarbonates , such as diphenyl carbonate, offers another phosgene-free route. This process involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the isocyanate. google.com

These non-phosgene methods offer significant advantages in terms of safety and sustainability by avoiding the handling of highly toxic reagents and often proceeding under milder conditions.

Table 1: Comparison of Non-Phosgene Synthetic Routes to this compound

| Method | Starting Material | Key Intermediate | General Advantages | Potential Challenges for Specific Target |

| Curtius Rearrangement | 2,3-Difluorobenzoic Acid | 2,3-Difluorobenzoyl azide | High yields, functional group tolerance, mild conditions. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov | Availability and synthesis of the specific benzoic acid precursor. |

| Hofmann Rearrangement | 2,3-Difluorobenzamide | N-bromo-2,3-difluorobenzamide | Utilizes readily available amides. | Often requires strongly basic conditions which might not be suitable for all substrates. chem-station.comwikipedia.org |

| Reductive Carbonylation | 1,2-Difluoro-3-nitrobenzene | Nitroso intermediate | Direct, atom-economical. ionike.comacs.org | Requires high pressure of CO and specialized catalytic systems. ionike.com |

| Diorganocarbonate Method | 2,3-Difluoroformamide | O-organocarbamate | Avoids gaseous toxic reagents. google.com | May require high temperatures for thermolysis. google.com |

Regioselective Synthesis of this compound

A critical challenge in the synthesis of this compound is achieving high regioselectivity, ensuring the formation of the desired isomer over other possibilities.

The substitution pattern of the starting material is paramount for controlling the final product's regiochemistry. The synthesis of the key precursor, 1,2-difluoro-3-nitrobenzene, often starts with the nitration of 1,2-difluorobenzene. wikipedia.org The directing effects of the two fluorine atoms on the aromatic ring will influence the position of the incoming nitro group. While fluorine is an ortho-, para-director, the steric hindrance between the two adjacent fluorine atoms can influence the substitution pattern. Developing mild nitration conditions, potentially using reagents like dilute nitric acid in the presence of a phase-transfer catalyst, can enhance the selectivity towards the desired 3-nitro isomer. rsc.orgnih.gov

Alternatively, starting from a pre-functionalized precursor where the desired substitution pattern is already established can circumvent issues with regioselectivity in the final steps. For instance, the synthesis could begin with 2,3-difluoroaniline, which can be prepared from 1,2,4-trifluorobenzene. google.com The subsequent conversion of the amine functionality to the isocyanate group would then directly yield the target molecule without the formation of other isomers.

Even with optimized regioselective synthesis, the formation of isomeric byproducts is often unavoidable. Therefore, efficient purification methods are crucial for isolating the pure this compound.

Fractional distillation can be employed to separate isomers with different boiling points. However, the boiling points of difluoroisocyanatobenzene isomers may be very close, making this method challenging.

Crystallization is another powerful technique for isomer separation. By carefully selecting a solvent system where the desired isomer has significantly lower solubility than the others at a given temperature, it is possible to selectively crystallize the target compound.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), offer excellent separation capabilities for isomers. By utilizing a suitable stationary phase and eluent system, it is possible to resolve and isolate the this compound from a mixture of its isomers.

Table 2: Potential Purification Strategies for this compound Isomers

| Purification Method | Principle of Separation | Applicability to Isomer Separation | Considerations |

| Fractional Distillation | Difference in boiling points | Potentially applicable if boiling points of isomers differ significantly. | May require high vacuum and efficient fractionating columns. |

| Crystallization | Difference in solubility | Highly effective if a suitable solvent system can be found to selectively crystallize the target isomer. | Requires screening of various solvents and temperature profiles. |

| Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | High resolution separation of isomers is often achievable. | Can be costly for large-scale purification. |

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in developing efficient and sustainable synthetic routes to isocyanates. In the context of this compound synthesis, catalytic systems are particularly relevant for non-phosgene methodologies.

For the reductive carbonylation of 1,2-difluoro-3-nitrobenzene, transition metal catalysts, especially those based on palladium , are highly effective. ionike.comwikipedia.org Palladium complexes, often with specific ligands such as phenanthroline, can facilitate the reaction of the nitro group with carbon monoxide to form the isocyanate. ionike.com The choice of solvent and co-catalyst can significantly influence the reaction's efficiency and selectivity.

In the Curtius rearrangement , while traditionally a thermal process, the use of Lewis acids as catalysts has been shown to lower the required reaction temperature and improve yields. wikipedia.org For the synthesis of this compound from 2,3-difluorobenzoyl azide, exploring catalytic conditions could lead to a more energy-efficient process.

The development of novel catalytic systems continues to be an active area of research, with the goal of achieving high conversions and selectivities under milder and more environmentally benign conditions.

Reactivity Profiles and Mechanistic Studies of 1,2 Difluoro 3 Isocyanatobenzene

Nucleophilic Addition Reactions at the Isocyanate Group

The cornerstone of isocyanate chemistry lies in its reactions with nucleophiles. The general mechanism involves the addition of a nucleophilic species to the carbonyl carbon of the isocyanate, followed by protonation of the nitrogen atom.

Formation of Urea (B33335) Derivatives with Amines

The reaction between isocyanates and primary or secondary amines is a facile and typically high-yielding process that results in the formation of substituted ureas. wikipedia.org This transformation is fundamental in the synthesis of a wide range of materials and biologically active molecules.

The reaction of 1,2-Difluoro-3-isocyanatobenzene with an amine proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This is followed by a rapid proton transfer to yield the corresponding N-(2,3-difluorophenyl)urea derivative. The reaction is often autocatalyzed by the amine reactant or the urea product. While specific studies on this compound are limited, the pronounced electrophilicity of its isocyanate group suggests a high reactivity towards a broad spectrum of amines.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | N-(2,3-difluorophenyl)urea derivative |

Carbamate (B1207046) Synthesis through Reaction with Alcohols

The synthesis of carbamates, also known as urethanes, is achieved through the reaction of isocyanates with alcohols. wikipedia.org This reaction is of paramount importance in the production of polyurethanes.

The mechanism mirrors that of the reaction with amines, involving the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. However, due to the lower nucleophilicity of alcohols compared to amines, this reaction is generally slower and often necessitates the use of catalysts, such as tertiary amines or organometallic compounds, to proceed efficiently. mdpi.com Mechanistic studies on similar systems suggest that the reaction may be facilitated by a multi-molecular pathway involving additional alcohol molecules in the proton transfer step. kuleuven.be The electron-deficient nature of the isocyanate in this compound is expected to accelerate its reaction with alcohols.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol | 2,3-difluorophenyl carbamate derivative |

Exploration of Other Nucleophilic Addition Pathways (e.g., thiols, carboxylic acids)

The reactivity of this compound extends to other nucleophiles such as thiols and carboxylic acids.

Reaction with Thiols: In a reaction analogous to that with alcohols, thiols add to isocyanates to form thiocarbamates. This reaction is typically slower than with alcohols and often requires catalysis.

Reaction with Carboxylic Acids: The initial addition of a carboxylic acid to an isocyanate yields an unstable mixed anhydride (B1165640). This intermediate can then undergo further reactions, such as decarboxylation to form an amide, or rearrangement, depending on the specific reaction conditions and the nature of the substrates.

Cycloaddition Reactions Involving the Isocyanate Functionality

The system of cumulative double bonds in the isocyanate group enables its participation in pericyclic reactions, where it can act as a 2π electron component.

[2+2] Cycloadditions

Isocyanates are known to undergo [2+2] cycloaddition reactions with electron-rich alkenes to afford four-membered heterocyclic rings known as β-lactams. These reactions can be promoted thermally or photochemically. The enhanced electrophilicity of this compound may render it a more reactive partner in such cycloadditions.

[4+2] Cycloadditions

In the context of [4+2] cycloadditions, or Diels-Alder reactions, isocyanates can function as dienophiles, reacting with conjugated dienes to form six-membered nitrogen-containing heterocycles. The electron-withdrawing fluorine atoms in this compound are expected to lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), thereby enhancing its dienophilic character and promoting reactions with electron-rich dienes.

Cyclotrimerization to Form Isocyanurates

The cyclotrimerization of isocyanates is a crucial reaction for the formation of polyisocyanurate (PIR) foams, which exhibit excellent thermal stability and flame retardancy. tue.nl This process involves the catalytic conversion of three isocyanate molecules into a stable six-membered isocyanurate ring.

The cyclotrimerization of this compound is expected to proceed under the influence of various catalysts, which are broadly categorized as Lewis bases or metal-containing compounds. tue.nl The reaction mechanism is generally believed to be initiated by the nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate group. tue.nl

Table 1: Representative Catalyst Systems for Isocyanate Cyclotrimerization

| Catalyst Type | Examples | Proposed Mechanism | Typical Reaction Conditions |

| Lewis Bases | Tertiary amines (e.g., DABCO), Phosphines, Carboxylates (e.g., potassium acetate) | Nucleophilic attack on the isocyanate carbon, leading to a stepwise addition of two more isocyanate molecules followed by ring closure. tue.nltue.nl | Room temperature to elevated temperatures, often in aprotic solvents. |

| Metal Compounds | Organometallic compounds of tin, zinc, lead, and others. | Coordination of the metal to the oxygen or nitrogen of the isocyanate, enhancing its electrophilicity. tue.nl | Varies depending on the metal and ligands, can be effective at low concentrations. |

Note: This table presents general catalyst systems for isocyanate cyclotrimerization. Specific conditions for this compound may vary.

The fluorine substituents in this compound are expected to enhance the electrophilicity of the isocyanate group, potentially increasing the rate of cyclotrimerization compared to non-fluorinated analogs.

Polymerization Kinetics and Mechanism of Polymerization

This compound can undergo polymerization, most notably in the formation of polyurethanes through reactions with polyols. This process follows a step-growth polymerization mechanism. wikipedia.org

Step-Growth Polymerization Mechanisms in Polyurethane Formation

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. wikipedia.orglibretexts.org In polyurethane synthesis, the fundamental reaction is the addition of an alcohol (from a polyol) to the isocyanate group. libretexts.orguomustansiriyah.edu.iq

The generally accepted mechanism for uncatalyzed urethane (B1682113) formation involves the nucleophilic attack of the hydroxyl group on the isocyanate carbon, followed by proton transfer to form the urethane linkage.

The polymerization of this compound with a diol would proceed in a stepwise manner, with the molecular weight of the polymer increasing steadily throughout the reaction. High molecular weight polymers are typically achieved only at very high conversions. wikipedia.org

Role of Catalyst Systems in Polymerization Rate and Selectivity

Catalysts are crucial in controlling the rate and selectivity of polyurethane formation. researchgate.net They function by activating either the isocyanate or the alcohol, or both, thereby lowering the activation energy of the reaction.

Table 2: Common Catalysts in Polyurethane Formation

| Catalyst Class | Specific Examples | Mode of Action |

| Tertiary Amines | Triethylenediamine (TEDA), Dimethylcyclohexylamine (DMCHA) | Activate the hydroxyl group by forming a hydrogen-bonded complex, making it a stronger nucleophile. |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate | Form a complex with both the isocyanate and the alcohol, facilitating the reaction. |

Note: This table provides examples of common polyurethane catalysts. The choice of catalyst for reactions involving this compound would depend on the specific polyol and desired reaction profile.

The kinetics of the polymerization of this compound are expected to be significantly influenced by the choice of catalyst, the reaction temperature, and the solvent. The fluorine atoms, by increasing the electrophilicity of the isocyanate group, may lead to faster reaction rates compared to non-fluorinated phenyl isocyanates under similar catalytic conditions.

Mechanistic Insights into Side Reactions during Polymerization (e.g., allophanate (B1242929), biuret (B89757) formation)

During polyurethane synthesis, especially at elevated temperatures or when an excess of isocyanate is used, side reactions can occur, leading to branching and cross-linking in the polymer structure. researchgate.net The most common side reactions are the formation of allophanate and biuret linkages.

Allophanate Formation: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This reaction is typically reversible at higher temperatures. researchgate.netnih.gov

Biuret Formation: If water is present as an impurity, it can react with an isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea linkage. Subsequently, the urea linkage can react with another isocyanate to form a biuret linkage. tue.nlosti.gov

The formation of these cross-links can significantly affect the mechanical properties of the final polyurethane material. The increased reactivity of the isocyanate group in this compound may increase the propensity for these side reactions to occur.

Influence of Fluorine Substituents on Reactivity and Selectivity

The two fluorine atoms on the aromatic ring of this compound have a profound impact on the reactivity and selectivity of the isocyanate group.

Electronic Effects on the Isocyanate Group's Electrophilicity

Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho and para positions relative to the substituent. In this compound, the two adjacent fluorine atoms strongly withdraw electron density from the benzene (B151609) ring.

This electron withdrawal increases the partial positive charge on the carbon atom of the isocyanate group, making it more electrophilic. A more electrophilic isocyanate group will react more readily with nucleophiles.

Table 3: Expected Electronic Effects of Fluorine Substituents on the Reactivity of this compound

| Electronic Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal from the aromatic ring by the highly electronegative fluorine atoms. | Increases the electrophilicity of the isocyanate carbon, leading to a higher reaction rate with nucleophiles compared to non-fluorinated analogs. |

| Resonance Effect (+M) | Donation of a lone pair of electrons from the fluorine atoms to the aromatic pi-system. This effect is generally weaker than the inductive effect for halogens. | Can partially offset the inductive effect by increasing electron density at the ortho and para positions. However, the overall effect is dominated by the strong inductive withdrawal. |

The net result of these electronic effects is a significant activation of the isocyanate group in this compound towards nucleophilic attack. This heightened reactivity must be considered when designing polymerization processes to control the reaction rate and minimize unwanted side reactions.

Regioselectivity in Reactions of the Difluoroaryl Moiety:Understanding the regioselectivity of reactions, such as nucleophilic aromatic substitution on the difluoroaryl ring, necessitates experimental evidence. Researchers would need to identify the specific positions on the aromatic ring where substitution occurs and under what conditions. Such studies on this compound have not been documented in the accessible literature.

Due to the absence of these foundational research findings, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time. Further experimental investigation into the chemical behavior of this compound is required to elucidate its reactivity and mechanistic details.

Advanced Applications As a Chemical Building Block in Research

Role in the Synthesis of Complex Organic Scaffolds

The unique electronic properties conferred by the fluorine atoms, coupled with the versatile reactivity of the isocyanate moiety, allow for the development of innovative synthetic methodologies.

The concept of diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. americanelements.comuni.lu Combinatorial chemistry often employs versatile building blocks that can be systematically reacted with a variety of reagents to generate large libraries of compounds. nih.govresearchgate.net

1,2-Difluoro-3-isocyanatobenzene is an ideal candidate for such endeavors. Its isocyanate group can be reacted with a library of alcohols, amines, or thiols to produce a diverse set of urea (B33335), carbamate (B1207046), and thiocarbamate derivatives. Each of these products retains the 1,2-difluorophenyl moiety, which can impart desirable properties such as increased metabolic stability and binding affinity in biological systems. Furthermore, the fluorine atoms can serve as handles for subsequent chemical modifications, further expanding the structural diversity of the library. While specific large-scale combinatorial libraries based on this exact building block are not detailed in the available literature, the principles of combinatorial chemistry strongly support its suitability for this purpose. nih.gov

Interactive Table: Potential Reactions for Chemical Library Synthesis

| Reactant Type | Nucleophile Example | Resulting Functional Group | Potential Application of Product |

| Alcohol | Ethanol | Urethane (B1682113) | Pharmaceutical intermediate |

| Amine | Aniline | Urea | Material science precursor |

| Thiol | Thiophenol | Thiocarbamate | Agrochemical research |

| Hydrazine | Hydrazine hydrate | Semicarbazide | Precursor for further heterocyclization |

The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. Organofluorine compounds are increasingly investigated for applications in fields such as organic electronics and advanced polymers. researchgate.net

This compound can serve as a key precursor for the synthesis of such advanced materials. For example, its reaction with suitable partners could lead to the formation of fluorinated polycyclic aromatic hydrocarbons or other conjugated systems. The fluorine atoms can modulate the frontier molecular orbital energy levels (HOMO and LUMO), which is a critical aspect in the design of organic semiconductors. While direct reports on the use of this compound for specific organic electronic materials are limited, the foundational chemistry of isocyanates and the known benefits of fluorination provide a strong rationale for its exploration in this domain.

Monomer in High-Performance Polymer Research

The difunctional nature of diisocyanates makes them fundamental monomers in the production of polyurethanes, a versatile class of polymers with a wide range of applications. The introduction of fluorine into the diisocyanate monomer can lead to polyurethanes with specialized and enhanced properties.

Fluorinated polyurethanes (FPUs) are a subclass of polyurethanes that exhibit desirable properties such as low surface energy, high thermal stability, and excellent chemical resistance, owing to the presence of strong carbon-fluorine bonds. Current time information in Bangalore, IN.mdpi.com These properties make them suitable for demanding applications in aerospace, coatings, and biomedical devices.

While research has been conducted on various fluorinated diisocyanates for FPU synthesis, the specific use of this compound as a monomer is not yet widely reported in scientific literature. However, its structure suggests it could be a valuable component in creating FPUs with unique characteristics. The asymmetry of the molecule and the electronic influence of the two fluorine atoms would likely affect the polymerization kinetics and the final properties of the polymer.

Segmented polyurethanes are thermoplastic elastomers composed of alternating soft and hard segments. The hard segments, typically formed from a diisocyanate and a chain extender, provide the polymer with its strength and thermal stability, while the flexible soft segments, usually a polyol, impart elasticity. nih.govsemanticscholar.orgmdpi.com

In the context of segmented block copolymers, this compound could theoretically function as the diisocyanate component of the hard segment. researchgate.netnih.gov The reaction of this fluorinated isocyanate with a low molecular weight diol chain extender would form the rigid, fluorinated hard blocks. These would then be combined with a suitable polyol (e.g., polytetramethylene glycol, polycarbonate diol) to form the final segmented polyurethane. The incorporation of the 1,2-difluorophenyl units into the hard segments would be expected to influence the microphase separation between the hard and soft segments, which in turn governs the mechanical and thermal properties of the resulting elastomer.

Interactive Table: Potential Components for Segmented Polyurethane Synthesis

| Polymer Segment | Monomer Component | Example | Role in Polymer Structure |

| Hard Segment | Diisocyanate | This compound | Provides rigidity and thermal stability |

| Chain Extender | 1,4-Butanediol | Lengthens the hard segment | |

| Soft Segment | Polyol | Polytetramethylene glycol (PTMG) | Imparts flexibility and elasticity |

Design and Synthesis of Fluorinated Polyurethanes for Specialized Applications

Impact on Polymer Network Architectures

The incorporation of this compound into a polymer matrix can have a profound impact on the resulting network architecture. While specific studies on this monofunctional isocyanate are limited, its role can be understood in the context of polymer chain modification and termination.

As a monofunctional isocyanate, it acts as a chain-terminating or end-capping agent. In polymerization reactions involving di- or polyfunctional monomers, the addition of this compound controls the molecular weight of the polymer chains by capping the reactive ends. This prevents further chain growth and the formation of an infinitely cross-linked network, thereby influencing properties like solubility and processability.

Incorporation into Other Polymer Systems (e.g., polyureas, poly(amide-urea)s)

The reactivity of the isocyanate group makes this compound a candidate for incorporation into various polymer systems, most notably polyureas and poly(amide-urea)s.

Polyureas: Polyureas are typically synthesized through the reaction of a diisocyanate with a diamine. nih.govrsc.org While this compound is a monoisocyanate, it can be used to modify polyurea systems. For instance, it can be introduced during polymerization to cap the growing polyurea chains, thereby controlling the molecular weight and modifying the end-group chemistry. The resulting urea linkages, characterized by the -NH-CO-NH- group, contribute to strong hydrogen bonding within the polymer matrix. The presence of the difluorophenyl end groups would be expected to enhance the thermal stability and chemical resistance of the polyurea. mdpi.comresearchgate.net

Poly(amide-urea)s: These polymers contain both amide and urea linkages in their backbone, offering a combination of properties from both polyamides and polyureas. researchgate.netnih.gov The synthesis can involve the reaction of a diisocyanate with a monomer containing both an amine and a carboxylic acid or amide group. Again, this compound can act as a chain-capping agent, introducing the difluorophenyl moiety at the polymer chain ends. This can be used to fine-tune the properties of the final material, such as solubility and melt viscosity.

A generalized reaction scheme for the formation of a urea linkage is shown below: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

| Polymer System | Role of this compound | Expected Impact on Properties |

| Polyureas | Chain-capping agent | Control of molecular weight, enhanced thermal stability, modified surface properties. |

| Poly(amide-urea)s | End-group modifier | Tailoring of solubility and melt characteristics, introduction of fluorinated functionality. |

Development of Polymer Composites and Nanocomposites utilizing Isocyanate Reactivity

The isocyanate group of this compound is highly effective for the surface modification of fillers and nanoparticles to create advanced polymer composites and nanocomposites. The isocyanate group can react with hydroxyl (-OH) or amine (-NH₂) groups often present on the surface of materials like silica, alumina, or carbon nanotubes. nih.govscispace.comresearchgate.net

This covalent bonding creates a strong interface between the filler and the polymer matrix, which is crucial for effective stress transfer and improved mechanical properties of the composite. The difluorophenyl group, once attached to the surface, can enhance the compatibility of the filler with a fluorinated polymer matrix or impart hydrophobic and oleophobic properties to the composite material. mdpi.comnih.gov

This surface functionalization can lead to:

Improved dispersion: Preventing the agglomeration of nanoparticles within the polymer matrix.

Enhanced mechanical properties: Increased tensile strength, modulus, and toughness. researchgate.net

Improved thermal stability: The strong covalent bonds and the inherent stability of the fluorinated groups contribute to a higher decomposition temperature. mdpi.com

Tailored surface properties: Introduction of hydrophobicity and chemical resistance to the composite material.

| Filler/Nanoparticle | Surface Functional Groups | Reaction with Isocyanate | Resulting Composite Properties |

| Silica (SiO₂) | Hydroxyl (-OH) | Formation of urethane linkage | Improved dispersion, enhanced mechanical strength. |

| Carbon Nanotubes | Carboxyl (-COOH), Hydroxyl (-OH) | Formation of amide and urethane linkages | Increased electrical conductivity, improved thermal stability. |

| Cellulose Nanocrystals | Hydroxyl (-OH) | Formation of urethane linkage | Enhanced biodegradability with improved strength. |

Intermediate for Specialty Chemical Synthesis (excluding specific drug actions/properties)

Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals, where the introduction of a 2,3-difluorophenyl group is desired. The isocyanate group can be transformed into other functional groups, making it a versatile precursor.

For example, the hydrolysis of the isocyanate group leads to the formation of 2,3-difluoroaniline (B47769), a key building block in the synthesis of certain dyes, agrochemicals, and other performance chemicals. The reaction of the isocyanate with alcohols or thiols can yield carbamates and thiocarbamates, respectively, which have applications as specialty additives and in the synthesis of more complex molecules. wikipedia.org The use of this compound as an intermediate is particularly relevant in the production of materials where the unique electronic properties and stability of the difluorinated aromatic ring are advantageous. google.com

| Reactant | Resulting Functional Group | Class of Specialty Chemical |

| Water (H₂O) | Amine (-NH₂) | Aromatic amine intermediates |

| Alcohol (R-OH) | Urethane (-NHCOOR) | Carbamate derivatives |

| Amine (R-NH₂) | Urea (-NHCONHR) | Substituted urea derivatives |

Computational and Theoretical Investigations of 1,2 Difluoro 3 Isocyanatobenzene

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. bldpharm.comsoton.ac.uk A smaller gap generally suggests higher reactivity. bldpharm.com

Illustrative Data Table for Frontier Molecular Orbital Energies of a Related Compound

The following table presents hypothetical HOMO and LUMO energy values for a generic fluorinated phenyl isocyanate, as might be determined by DFT calculations.

| Computational Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: This data is illustrative and not specific to 1,2-Difluoro-3-isocyanatobenzene.

The presence of the isocyanate group and fluorine atoms on the benzene (B151609) ring of this compound raises questions about its preferred conformation and the relative stability of its isomers. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their corresponding energies. For flexible molecules, this is critical for understanding their behavior.

While the benzene ring itself is rigid, the orientation of the isocyanate group relative to the fluorine atoms could be a subject of conformational analysis. More significantly, computational studies could be employed to compare the thermodynamic stability of different isomers of difluoro-isocyanatobenzene. For example, the relative energies of 1,2-Difluoro-4-isocyanatobenzene, 1,3-Difluoro-2-isocyanatobenzene, etc., could be calculated to determine the most stable isomeric form. Studies on fluorinated alkanes have demonstrated that fluorine substitution can have a profound impact on molecular conformation and stability. soton.ac.uk

Illustrative Data Table for Isomeric Stability of Difluoroisocyanatobenzene Isomers

This table provides a hypothetical comparison of the relative energies of different difluoro-isocyanatobenzene isomers, as could be calculated using DFT.

| Isomer | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| 1,2-Difluoro-4-isocyanatobenzene | -1.5 |

| 1,3-Difluoro-2-isocyanatobenzene | +0.8 |

| 1,3-Difluoro-5-isocyanatobenzene | -0.5 |

Note: This data is illustrative and not based on actual calculations for these specific molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions. For this compound, this could involve studying its reactions with nucleophiles, its cycloaddition reactions, or its polymerization behavior.

To understand the kinetics of a reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate transition state structures and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate. nih.gov

For example, the reaction of this compound with an alcohol to form a urethane (B1682113) could be modeled. Computational analysis could pinpoint the transition state for the nucleophilic attack of the alcohol on the isocyanate carbon and calculate the associated activation energy. A computational study on the phenyl isocyanate–methanol reaction has demonstrated the utility of such an approach in determining the energy profile of urethane formation. mdpi.com

Illustrative Data Table for Activation Energies of a Hypothetical Reaction

The following table shows hypothetical activation energies for the reaction of a phenyl isocyanate with a nucleophile, both with and without a catalyst, as could be determined from computational modeling.

| Reaction Condition | Activation Energy (Ea) (kcal/mol) |

| Uncatalyzed Reaction | 25.0 |

| Catalyzed Reaction | 15.0 |

Note: This data is for illustrative purposes only.

When a reaction can proceed through multiple pathways to yield different products, computational modeling can help predict the most likely outcomes. By calculating the activation energies for each competing pathway, the kinetically favored product can be identified. This is particularly relevant for complex reactions or for understanding regioselectivity and stereoselectivity. Modern computational approaches even leverage machine learning to predict retrosynthetic reaction pathways. nih.govnih.gov

For this compound, this could be applied to predict the regioselectivity of cycloaddition reactions or the site of nucleophilic attack if multiple electrophilic centers exist.

Reactions are rarely carried out in the gas phase; the solvent can have a profound effect on reaction rates and mechanisms. In silico studies can incorporate the influence of the solvent using various models, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. These models can help to understand how the polarity and hydrogen-bonding ability of the solvent stabilize or destabilize reactants, transition states, and products. For instance, computational studies on fluorinated compounds have shown that the polarity of the medium can significantly influence conformational preferences. soton.ac.uk A study on the toxic effects of 1,2-diacetylbenzene (B1203430) also highlights the use of in silico methods to understand metabolic pathways. nih.gov

Prediction of Spectroscopic Signatures for Structural Assignment in Research (e.g., NMR chemical shifts, IR vibrational frequencies in theoretical context)

Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules like this compound, aiding in their identification and structural elucidation. Methods such as Density Functional Theory (DFT) are commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. aps.orgresearchgate.net

For this compound, the isocyanate group (-N=C=O) is expected to exhibit a strong and characteristic asymmetric stretching vibration in the IR spectrum, typically in the range of 2250-2280 cm⁻¹. The C-F stretching vibrations will also produce strong absorptions, generally found between 1100 and 1400 cm⁻¹. The aromatic C-H stretching and bending vibrations will appear in their characteristic regions of the spectrum.

In terms of NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of the hydrogen, carbon-13, and fluorine-19 nuclei. nih.govresearchgate.net The fluorine atoms are anticipated to significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms in the benzene ring due to their high electronegativity. The ¹⁹F NMR spectrum itself would be a key identifier, with the chemical shifts of the two fluorine atoms being distinct due to their different chemical environments relative to the isocyanate group.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for the functional groups and should be considered illustrative. Specific experimental or high-level computational data for this exact molecule is not readily available in the searched literature.

| Spectroscopic Technique | Functional Group/Atom | Predicted Chemical Shift (ppm) or Vibrational Frequency (cm⁻¹) |

| ¹³C NMR | Isocyanate (-N=C =O) | ~120-130 |

| ¹³C NMR | Aromatic Carbons (C-F) | ~150-165 (with J-coupling to F) |

| ¹³C NMR | Aromatic Carbons (C-H, C-N) | ~110-140 |

| ¹H NMR | Aromatic Protons | ~7.0-7.8 |

| ¹⁹F NMR | Fluorine Atoms | Highly variable, dependent on reference |

| IR Spectroscopy | Isocyanate (-N=C=O stretch) | 2250-2280 |

| IR Spectroscopy | C-F Stretch | 1100-1400 |

| IR Spectroscopy | Aromatic C=C Stretch | ~1450-1600 |

Molecular Dynamics Simulations for Intermolecular Interactions in Polymer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com In the context of polymer systems incorporating this compound as a monomer unit, MD simulations can provide critical insights into the nature and strength of intermolecular interactions, which in turn govern the macroscopic properties of the resulting polymer. libretexts.orgrsc.org

The presence of highly polar C-F bonds and the isocyanate group in this compound introduces significant dipole-dipole interactions. libretexts.orgnih.gov These forces, along with London dispersion forces, are the primary non-covalent interactions that would dictate the packing of polymer chains. libretexts.orguvebtech.com The aromatic rings also offer the potential for π-π stacking interactions, further influencing the polymer's morphology. rsc.org

MD simulations can model how these intermolecular forces affect key polymer properties. For instance, strong dipole-dipole interactions arising from the fluorinated aromatic rings can lead to stiffer polymer chains and higher glass transition temperatures. rsc.org The simulations can also predict the cohesive energy density, which is related to the polymer's solubility and mechanical strength. rsc.org By understanding these interactions at a molecular level, researchers can tailor the polymer structure to achieve desired material characteristics.

Table 2: Potential Intermolecular Interactions of this compound in a Polymer Matrix and Their Predicted Effects

| Type of Intermolecular Interaction | Contributing Molecular Features | Predicted Effect on Polymer Properties |

| Dipole-Dipole Interactions | C-F bonds, Isocyanate group | Increased chain stiffness, higher glass transition temperature, potentially enhanced mechanical strength. |

| London Dispersion Forces | Entire molecule, particularly the aromatic ring | Contribution to overall cohesion and packing efficiency. |

| π-π Stacking | Aromatic rings | Can lead to more ordered domains within the polymer, affecting mechanical and thermal properties. |

Advanced Analytical Methodologies for Research and Development

Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring

Spectroscopic methods are indispensable for the detailed characterization of 1,2-Difluoro-3-isocyanatobenzene, providing insights into its molecular structure and enabling real-time monitoring of its chemical transformations.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for monitoring the progress of reactions involving isocyanates like this compound. mt.com This technique allows for real-time analysis without the need for sample extraction, which is particularly advantageous given the high reactivity and potential toxicity of isocyanates. azom.com The key to this analysis is the strong and characteristic absorption band of the isocyanate group (-N=C=O) in the mid-infrared region, typically appearing between 2250 and 2285 cm⁻¹.

By inserting a fiber-optic attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously collected. mt.com The disappearance of the isocyanate peak provides a direct measure of reactant consumption and reaction completion. For instance, in a reaction where this compound is consumed, the intensity of its characteristic -N=C=O stretching vibration would decrease over time, indicating the progression of the reaction. researchgate.net This continuous monitoring allows for the determination of reaction kinetics, identification of endpoints, and detection of any potential side reactions or intermediates. mt.com

Table 1: Characteristic FTIR Absorption for Isocyanate Reaction Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| Isocyanate (-N=C=O) | ~2250 - 2285 | Disappearance indicates consumption of this compound. |

| Urethane (B1682113) (-NH-C=O) | Varies | Appearance indicates product formation in reactions with alcohols. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum of this compound would show signals for the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the fluorine and isocyanate groups. For comparison, the ¹H NMR spectrum of the parent compound, 1,2-difluorobenzene (B135520), shows complex multiplets in the aromatic region. chemicalbook.com In this compound, the protons on the benzene (B151609) ring would exhibit distinct signals due to their unique chemical environments.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the carbon of the isocyanate group, will produce a distinct signal. thieme-connect.de The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants. modgraph.co.uk The isocyanate carbon typically appears in a specific region of the spectrum. Due to C-F coupling, the signals for the fluorine-bearing carbons can appear as split signals of lower intensity. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluorinated compounds. researchgate.net It provides direct information about the fluorine atoms in the molecule. In this compound, the two non-equivalent fluorine atoms would each produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shifts and any F-F or H-F coupling can help confirm the substitution pattern on the aromatic ring and differentiate it from other difluoro-isocyanatobenzene isomers. core.ac.uknih.gov The chemical shift of fluorine is sensitive to its electronic environment, making it a powerful tool for identifying isomers. nih.gov For example, the ¹⁹F NMR spectrum of 1,2-difluorobenzene shows a signal around -138 ppm. spectrabase.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.0 | Complex multiplets for aromatic protons, with coupling to fluorine atoms. |

| ¹³C | 100 - 160 (aromatic), ~125 (isocyanate) | Distinct signals for each carbon, with C-F coupling observed for fluorinated carbons. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify and quantify impurities. nih.gov The molecular weight of this compound is 155.10 g/mol . americanelements.combldpharm.combldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 155. nist.gov The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound. Common fragmentation pathways for aromatic isocyanates may involve the loss of the NCO group.

For impurity profiling, coupling MS with a chromatographic separation technique like GC or HPLC is common. nih.gov This allows for the separation of impurities from the main component before they enter the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of impurities, facilitating their identification. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 155.01881 | Molecular ion. uni.lu |

| [M+H]⁺ | 156.02554 | Protonated molecule. uni.lu |

| [M+Na]⁺ | 178.00748 | Sodium adduct. uni.lu |

Chromatographic Methods for Purity Assessment and Process Control

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination and process control.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of isocyanates. koreascience.kr Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common approach is to derivatize the isocyanate with a reagent to form a stable derivative that can be easily analyzed by HPLC, often with UV or MS detection. diva-portal.orgrsc.org Reagents such as 1-(2-pyridyl)piperazine (B128488) (1-2PP) or di-n-butylamine (DBA) are frequently used for this purpose. koreascience.krdiva-portal.org

The choice of the stationary phase (column) and mobile phase is critical for achieving good separation of the derivatized this compound from potential impurities. sigmaaldrich.com A reversed-phase C18 column is often employed. sigmaaldrich.com Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to effectively separate compounds with a range of polarities. koreascience.kr By using a validated HPLC method with a suitable detector, the purity of this compound can be accurately determined. researchgate.net The method's reliability is established through validation parameters like repeatability, uncertainty, and recovery. researchgate.net

Table 4: Typical HPLC Parameters for Isocyanate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Detector | UV at a specific wavelength or Mass Spectrometry (LC-MS). nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov It is well-suited for identifying volatile impurities that may be present in this compound samples. Direct analysis of isocyanates by GC can be problematic due to their reactivity and potential for thermal degradation in the hot injector port. mdpi.com

To overcome this, derivatization is often employed to convert the isocyanate into a more stable and less polar compound that is amenable to GC analysis. mdpi.com For example, reaction with an alcohol can form a stable urethane derivative. The separated components are then detected by a mass spectrometer, which provides both quantitative information and structural identification. researchgate.net GC-MS is particularly useful for screening for a wide range of potential volatile organic impurities. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-difluorobenzene |

| 1-(2-pyridyl)piperazine |

| di-n-butylamine |

| Urethane |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing reactive species such as this compound necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable in the research and development of such compounds. nih.gov These techniques provide both qualitative and quantitative information, allowing for the identification and measurement of the target analyte and related impurities, even in intricate matrices.

The high reactivity of the isocyanate group (-N=C=O) presents a significant analytical challenge. Therefore, derivatization is a common strategy employed prior to analysis to enhance stability and improve chromatographic and detection characteristics. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring, a characteristic that is further intensified by the presence of fluorine atoms. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. For isocyanates, which can be thermally labile, derivatization is often required to produce a more stable and volatile derivative suitable for GC analysis. researchgate.net

Research Findings and Methodology

While specific research focusing solely on the GC-MS analysis of this compound is not extensively published, the methodology for related aromatic isocyanates is well-established and can be adapted. A common approach involves derivatization with an amine, such as di-n-butylamine (DBA), to form a stable urea (B33335) derivative. diva-portal.org Another method involves the hydrolysis of the isocyanate to its corresponding amine (1,2-Difluoro-3-aminobenzene), followed by derivatization of the amine, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA). diva-portal.org

The derivatized sample is then introduced into the GC system, where the components are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling definitive identification based on the mass spectrum of the derivatized analyte. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for trace analysis in complex mixtures. scispace.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound The following parameters are generalized for the analysis of derivatized aromatic isocyanates and would require optimization for the specific analyte.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for target analysis |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. nih.gov This makes it particularly well-suited for the direct analysis of isocyanates and their derivatives without the need for high temperatures.

Research Findings and Methodology

The analysis of isocyanates by LC-MS often involves derivatization to improve chromatographic retention and ionization efficiency. nih.gov Reagents such as 9-(methylaminomethyl)anthracene (B57991) (MAMA) or 1-(2-methoxyphenyl)piperazine (B120316) (MPP) can be used to create derivatives that are readily detectable. lu.se High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the components of the mixture. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. google.com Tandem mass spectrometry (LC-MS/MS) is frequently employed for its high selectivity and sensitivity, allowing for the quantification of isocyanates at very low levels. nih.gov This is achieved through techniques like multiple reaction monitoring (MRM), which provides excellent specificity even in complex sample matrices. nih.gov A patent mentioning this compound indicates its analysis by LC-MS, highlighting the applicability of this technique.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Derivatized this compound The following parameters are generalized for the analysis of derivatized aromatic isocyanates and would require optimization for the specific analyte.

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 350 °C |

| Capillary Voltage | 3.5 kV |

Emerging Research Frontiers and Future Directions

Development of Novel and Green Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). europa.eu Consequently, a significant research thrust is the development of greener, phosgene-free synthetic routes. universiteitleiden.nl For a specialty isocyanate such as 1,2-Difluoro-3-isocyanatobenzene, these alternative methods are particularly attractive, promising safer and more environmentally benign production processes.

One of the most promising green alternatives is the synthesis of non-isocyanate polyurethanes (NIPUs). techscience.com This approach avoids the use of isocyanates altogether by reacting cyclic carbonates with amines. While this doesn't directly produce this compound, it represents a paradigm shift in polyurethane chemistry that could influence the demand for such isocyanates. techscience.com Research into fluorinated NIPUs is an active area, aiming to combine the benefits of a safer production process with the unique properties imparted by fluorine. wikipedia.org

For the direct synthesis of this compound, research is exploring catalytic pathways that bypass toxic intermediates. universiteitleiden.nl These methods include the reductive carbonylation of corresponding nitro compounds or the thermal decomposition of carbamates, which can be synthesized from amines and CO2 or urea (B33335). universiteitleiden.nlresearchgate.net The development of efficient and selective catalysts is paramount to the viability of these routes on an industrial scale.

| Synthetic Route | Key Features | Sustainability Aspect |

| Traditional Phosgenation | Reaction of a primary amine with phosgene. | Use of highly toxic phosgene is a major drawback. |

| Non-Isocyanate Polyurethane (NIPU) Synthesis | Reaction of cyclic carbonates with amines. | Avoids the use of isocyanates, offering a greener alternative for polyurethane production. techscience.com |

| Reductive Carbonylation | Catalytic reaction of a nitro-aromatic compound with carbon monoxide. universiteitleiden.nl | Phosgene-free, but may require high pressures and temperatures. |

| Carbamate (B1207046) Decomposition | Thermal cracking of a carbamate precursor. researchgate.net | Can be a phosgene-free route if the carbamate is synthesized from non-phosgene sources. |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of the isocyanate group (-NCO) is well-established, primarily involving nucleophilic addition reactions. However, the presence of two adjacent fluorine atoms on the benzene (B151609) ring of this compound introduces unique electronic effects that can lead to unconventional reactivity. The strong electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the isocyanate carbon atom, potentially enhancing its reactivity towards a wider range of nucleophiles under milder conditions.

This enhanced reactivity opens up avenues for its use as a versatile building block in organic synthesis. Furthermore, the fluorine atoms can participate in specific interactions, such as hydrogen bonding and halogen bonding, which could be exploited in the design of novel catalysts and self-assembling systems. Research in this area could focus on exploring its utility in catalytic cycles, either as a ligand for a metal center or as an organocatalyst itself. The decarbonylation of aryl isocyanates using catalytic amounts of Lewis acids has been demonstrated, and the electronic properties of this compound could influence the efficiency and selectivity of such reactions. researchgate.net

Integration into Advanced Functional Materials Research

The unique combination of a reactive isocyanate group and a difluorinated aromatic ring makes this compound an attractive candidate for the development of advanced functional materials. The incorporation of fluorine into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

A specific application that has been identified for 2,3-Difluorophenyl isocyanate (an alternative name for the compound) is as an additive in nonaqueous electrolyte solutions for secondary batteries. epo.org In this context, the isocyanate compound is believed to form a protective film on the surface of the negative electrode, inhibiting undesirable reactions between the electrolyte and the electrode and thereby improving the battery's cycle characteristics. epo.org

Beyond this, there is significant potential for integrating this compound into a variety of polymer systems. As a monomer or a modifying agent, it could be used to create high-performance polyurethanes, polyureas, and other polymers with tailored properties for applications in:

Coatings and Films: Creating surfaces with enhanced hydrophobicity, oleophobicity, and durability.

Membranes: For gas separation or filtration applications, where the fluorine content can influence permeability and selectivity.

Electronic Materials: As components in dielectrics or other materials for microelectronics, leveraging the electronic properties of the fluorinated aromatic system.

Sustainable and Circular Economy Principles in Isocyanate Chemistry Research